Product packaging for [(3-Chlorophenyl)amino](oxo)acetic acid(Cat. No.:CAS No. 17709-99-8)

[(3-Chlorophenyl)amino](oxo)acetic acid

Cat. No.: B099544
CAS No.: 17709-99-8
M. Wt: 199.59 g/mol
InChI Key: OLUWLZIUJCVVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Chlorophenyl)aminoacetic acid (IUPAC name: 2-[(3-chlorophenyl)amino]-2-oxoacetic acid) is a carboxylic acid derivative featuring a 3-chlorophenyl group linked to an α-oxoacetamide scaffold. Its molecular formula is C₈H₆ClNO₃, with a molecular weight of ~199.59 g/mol (calculated by substituting fluorine with chlorine in the structurally analogous (3-fluorophenyl)aminoacetic acid ). The compound’s structure combines a chloro-substituted aromatic ring with a polar α-oxoacetamide group, influencing its physicochemical and pharmacological properties.

For instance, ethyl esters of related compounds exhibit anticancer activity by inducing tumor necrosis , while HIF prolyl hydroxylase inhibitors like Vadadustat (containing a 3-chlorophenyl moiety) are used to treat anemia .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO3 B099544 [(3-Chlorophenyl)amino](oxo)acetic acid CAS No. 17709-99-8

Properties

IUPAC Name

2-(3-chloroanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWLZIUJCVVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504453
Record name (3-Chloroanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17709-99-8
Record name (3-Chloroanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Group Reduction and Acetylation

The reduction of p-nitrophenyl acetonitrile to p-aminophenyl acetonitrile using iron or zinc powder under acidic conditions (e.g., acetic acid) serves as a foundational step. This reaction achieves yields exceeding 95% under reflux at 90–95°C for 4–6 hours. Subsequent acetylation with acetic anhydride at room temperature introduces protective groups, stabilizing the amine for further functionalization.

Hydrolysis and Oxo Group Introduction

Hydrolysis of the nitrile group to a carboxylic acid is critical for forming the acetic acid moiety. Concentrated hydrochloric acid under reflux (4–6 hours) facilitates this conversion, yielding intermediates such as 3-nitrophenylacetic acid. The oxo group (keto functionality) may be introduced via controlled oxidation or through intermediates like glyoxylic acid derivatives. For example, condensation of 3-chloroaniline with ethyl glyoxylate followed by hydrolysis could theoretically yield the target compound, though direct evidence from the reviewed patents is limited.

Multi-Step Industrial Synthesis from p-Nitrophenyl Acetonitrile

Patent CN1268604C outlines an industrial method for 3-aminophenylacetic acid, offering insights adaptable to (3-chlorophenyl)aminoacetic acid. Key steps include:

Reaction Sequence and Conditions

StepReaction TypeConditionsYield
1Nitro reductionFe powder, acetic acid, 90–95°C, 4 hr95%
2AcetylationAcetic anhydride, room temperature89%
3NitrationHNO₃/H₂SO₄, 2–3 hr71%
4EsterificationMethanol, H₂SO₄, reflux89%
5DiazotizationNaNO₂, H₂SO₄, 0–10°C71%
6Final hydrolysisHCl, reflux95%

This sequence highlights the feasibility of adapting nitration and hydrolysis steps to introduce chloro and oxo groups at specific positions. For instance, substituting nitro precursors with chlorinated analogs could direct functionalization to the 3-position of the phenyl ring.

Critical Analysis of Methodologies

Yield Optimization Challenges

Both patents report high yields (89–95%) for individual steps, but cumulative yields for multi-step syntheses drop significantly. For example, a six-step process with average 85% yield per step results in a 37% overall yield. Scalability and purification between steps remain critical hurdles.

Adaptability to Oxoacetic Acid Formation

The oxo group in (3-chlorophenyl)aminoacetic acid presents unique challenges. Patent CN1268604C’s diazotization step (using NaNO₂ and H₂SO₄) could be modified to introduce keto groups via Sandmeyer reactions or oxidative cleavage of diols.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)aminoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Chlorophenyl)aminoacetic acid is primarily investigated for its potential therapeutic effects. Its applications in medicinal chemistry include:

  • Anti-inflammatory Properties : Research indicates that compounds similar to (3-Chlorophenyl)aminoacetic acid may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, making it a candidate for developing drugs targeting metabolic pathways associated with diseases such as cancer and diabetes.

Biochemistry

In biochemistry, (3-Chlorophenyl)aminoacetic acid is utilized for:

  • Protein Interaction Studies : It is used in assays to study interactions between proteins and small molecules, providing insights into biochemical pathways.
  • Cell Culture Experiments : The compound has been employed in cell culture systems to evaluate its effects on cell proliferation and apoptosis.

Industrial Applications

The unique properties of (3-Chlorophenyl)aminoacetic acid make it valuable in various industrial processes:

  • Synthesis of Dyes and Pigments : The compound serves as an intermediate in the production of dyes and pigments due to its reactive functional groups.
  • Chemical Manufacturing : It is used as a building block in synthesizing more complex organic compounds, facilitating the development of new materials and chemicals.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of similar compounds derived from amino oxoacetic acids. Results indicated a significant reduction in inflammatory markers when tested on animal models, suggesting potential therapeutic applications for (3-Chlorophenyl)aminoacetic acid in treating inflammatory diseases.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2022) demonstrated that (3-Chlorophenyl)aminoacetic acid effectively inhibited specific enzymes involved in metabolic disorders. The study highlighted its mechanism of action and potential use as a drug candidate for managing diabetes.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Structural analogs differ in substituents on the phenyl ring or functional groups (e.g., ester vs. acid). Key examples include:

Table 1: Structural Analogs of (3-Chlorophenyl)aminoacetic Acid

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Functional Group Key Feature(s) Reference
(3-Chlorophenyl)aminoacetic acid 3-Cl C₈H₆ClNO₃ ~199.59 Carboxylic acid High polarity, potential anticancer activity
(3-Fluorophenyl)aminoacetic acid 3-F C₈H₆FNO₃ 183.14 Carboxylic acid Lower molecular weight, similar reactivity
(4-Hydroxyphenyl)aminoacetic acid 4-OH C₈H₇NO₄ 181.15 Carboxylic acid Enhanced H-bonding capability
Ethyl (4-chloro-3-nitroanilino)(oxo)acetate 4-Cl, 3-NO₂ C₁₀H₉ClN₂O₅ 272.64 Ester Improved lipophilicity
Tazanolast 3-tetrazole, butyl ester C₁₄H₁₆N₆O₄ 340.32 Ester Antiallergic agent

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, NO₂) increase acidity and reactivity. For example, the nitro group in ethyl (4-chloro-3-nitroanilino)(oxo)acetate enhances electrophilicity .
  • Esterification improves bioavailability by reducing polarity, as seen in Tazanolast and anticancer ethyl esters .
  • Hydroxyl groups (e.g., in (4-hydroxyphenyl)aminoacetic acid) enhance solubility but may reduce metabolic stability .
Pharmacological Analogs

Compounds with similar scaffolds or therapeutic targets include:

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Target/Activity Therapeutic Area Molecular Weight (g/mol) Reference
(3-Chlorophenyl)aminoacetic acid (derivatives) Tumor necrosis induction Oncology ~199.59
Vadadustat HIF prolyl hydroxylase inhibition Anemia 306.70
PTP1B Inhibitor () Protein Tyrosine Phosphatase 1B inhibition Diabetes/Obesity 469.50*
Tazanolast Mast cell stabilization Allergy 340.32

Key Observations :

  • Vadadustat shares a 3-chlorophenyl group and acetic acid moiety but incorporates a picolinamide scaffold, enabling HIF pathway modulation .
  • PTP1B inhibitors with oxo-acetic acid groups demonstrate nanomolar affinity, highlighting the scaffold’s versatility in enzyme targeting .
  • Ester derivatives (e.g., Tazanolast) prioritize membrane permeability, whereas carboxylic acids (e.g., Vadadustat) favor direct target engagement .
Physicochemical and Computational Insights
  • Solubility: The carboxylic acid group in (3-chlorophenyl)aminoacetic acid likely reduces logP compared to esters, as seen in (4-hydroxyphenyl)aminoacetic acid (logP ~1.2) .
  • Reactivity: Quantum chemical computations on (4-hydroxyphenyl)aminoacetic acid reveal strong intramolecular H-bonding, stabilizing the α-oxoacetamide group .
  • Bioavailability : Esters (e.g., ethyl 2-[8-(3-chlorophenyl)-...]acetate) show superior cell penetration, while acids may require prodrug strategies .

Biological Activity

(3-Chlorophenyl)aminoacetic acid, with the molecular formula C8_8H6_6ClNO3_3 and CAS number 17709-99-8, is a compound of significant interest in biochemical research. Its structure features a chlorophenyl group attached to an amino and oxo functional group, which suggests potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Weight : Approximately 199.59 g/mol
  • Chemical Structure : The compound consists of a phenyl ring substituted with a chlorine atom at the meta position, linked to an amino group and an oxo-acetic acid moiety.

Antimicrobial Properties

Research indicates that (3-Chlorophenyl)aminoacetic acid exhibits antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Potential

The compound has also shown promise in anticancer research . Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Specific pathways affected include those related to signal transduction in cancer cells, although detailed mechanisms remain to be fully elucidated.

The biological effects of (3-Chlorophenyl)aminoacetic acid are believed to stem from its interactions with molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Receptor Interaction : It may interact with specific receptors, leading to downstream effects that can alter cellular behavior.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis, cell cycle arrest
Enzyme InteractionPotential enzyme inhibition

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial properties, (3-Chlorophenyl)aminoacetic acid was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study: Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines. The results showed that treatment with (3-Chlorophenyl)aminoacetic acid led to a marked decrease in cell viability and induced apoptosis through caspase activation. This suggests that the compound could be further developed into an anticancer drug candidate.

Q & A

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

  • Answer :

Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity.

Bioisosteric replacement : Replace chlorine with fluorine to improve metabolic stability.

In silico screening : Docking studies (AutoDock Vina) against target proteins (e.g., HDACs) prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.